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Cat. No.: B13400815 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction Nitrilase enzymes (EC 3.5.5.1) are valuable biocatalysts that hydrolyze nitrile

compounds directly to the corresponding carboxylic acids and ammonia.[1] This one-step

reaction occurs under mild conditions, often with high chemo-, regio-, and enantioselectivity,

making nitrilases attractive alternatives to conventional chemical methods in the

pharmaceutical and fine chemical industries.[2][3] The ability to rapidly and accurately assess

nitrilase activity in crude cell-free extracts is crucial for enzyme discovery, protein engineering,

and bioprocess optimization.

This application note provides a detailed protocol for determining nitrilase activity by

quantifying the release of ammonia using a robust and sensitive colorimetric ninhydrin assay.[4]

Additionally, alternative methods are discussed, and typical reaction parameters are provided

for reference.

Principle
The fundamental reaction catalyzed by a nitrilase is the hydrolysis of a nitrile (R-C≡N) to a

carboxylic acid (R-COOH) and ammonia (NH₃).[1] The enzymatic activity can therefore be

quantified by measuring the rate of substrate consumption or the rate of formation of either

product. This protocol focuses on the spectrophotometric quantification of ammonia, one of the

reaction products. Ammonia reacts with ninhydrin to produce a deep purple-colored compound

known as Ruhemann's purple, which can be quantified by measuring its absorbance at 570
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nm. The intensity of the color is directly proportional to the amount of ammonia released, and

thus to the nitrilase activity.

I. Preparation of Crude Cell Lysate
This protocol assumes the nitrilase has been recombinantly expressed, for example, in E. coli.

Materials and Reagents:

Expression cell culture

Lysis Buffer (e.g., 50 mM Potassium Phosphate Buffer, pH 7.5, containing 1 mM

Dithiothreitol (DTT) and 20% (v/v) glycerol)

Centrifuge and appropriate tubes

Sonicator or French press

Protein quantification assay kit (e.g., Bradford or BCA)

Protocol:

Cell Harvest: Pellet the cells from the expression culture by centrifugation (e.g., 8,000 x g for

10 minutes at 4°C).

Washing: Discard the supernatant. Wash the cell pellet by resuspending it in cold Lysis

Buffer and centrifuging again. Repeat this step twice to remove residual medium

components.

Cell Lysis: Resuspend the washed cell pellet in a minimal volume of cold Lysis Buffer.

Disrupt the cells by sonication on ice or by passing them through a French pressure cell.

Alternatively, freeze-thawing can be used for some cell types.

Clarification: Centrifuge the resulting lysate at high speed (e.g., 15,000 x g for 30 minutes at

4°C) to pellet cell debris.

Collect Supernatant: Carefully collect the supernatant, which is the crude cell lysate or cell-

free extract (CFE). Store on ice for immediate use or at -80°C for long-term storage.
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Protein Quantification: Determine the total protein concentration of the crude lysate using a

standard method like the Bradford assay. This value is essential for calculating the specific

activity of the enzyme.

II. Nitrilase Activity Assay using the Ninhydrin
Method
Materials and Reagents:

Crude Cell Lysate (from Part I)

Substrate Stock Solution (e.g., 100 mM benzonitrile in a suitable organic solvent like DMF or

methanol)

Reaction Buffer (e.g., 100 mM Potassium Phosphate Buffer, pH 7.8)

Ninhydrin Reagent: Dissolve 0.35 g of ninhydrin in 100 mL of ethanol or a 1:1 mixture of

acetone/butanol.

Reaction Quenching Solution: 2 N HCl

Ammonium Chloride (NH₄Cl) Standard Stock Solution (e.g., 100 mM in deionized water)

Spectrophotometer or microplate reader capable of measuring absorbance at 570 nm

Protocol:

Ammonia Standard Curve:

Prepare a series of dilutions from the NH₄Cl stock solution in the Reaction Buffer to create

standards ranging from 0 to 2 mM ammonia.

In separate tubes, add 50 µL of each standard or buffer (for the blank).

Add 50 µL of Ninhydrin Reagent to each tube.

Proceed with the color development steps (below) to generate a standard curve of

Absorbance at 570 nm vs. Ammonia Concentration (mM).
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Enzyme Reaction Setup:

Set up the following in 1.5 mL microcentrifuge tubes:

Test Reaction: 880 µL Reaction Buffer, 20 µL Substrate Stock Solution (final

concentration ~2 mM), and 100 µL Crude Cell Lysate.

Negative Control: 880 µL Reaction Buffer, 20 µL Substrate Stock Solution, and 100 µL

of heat-inactivated lysate (boil for 10 min) or Lysis Buffer.

Mix gently and incubate the tubes at the desired temperature (e.g., 37°C) for a defined

period (e.g., 30 minutes). The time should be within the linear range of the reaction.

Reaction Quenching:

Stop the reaction by adding 100 µL of 2 N HCl to each tube and vortexing.

Centrifuge the tubes at 14,000 x g for 5 minutes to pellet any precipitated protein.

Color Development and Measurement:

Transfer 50 µL of the supernatant from each reaction tube to new, clean tubes.

Add 50 µL of the Ninhydrin Reagent to each tube.

Cap the tubes and heat them in a boiling water bath or heating block at 95-100°C for 10

minutes.

Cool the tubes to room temperature.

Add 400 µL of a diluent solvent (e.g., 50% v/v n-propanol in water) and mix well.

Measure the absorbance at 570 nm against the blank from the standard curve

preparation.

Data Analysis:

Subtract the absorbance of the negative control from the test reaction.
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Use the ammonia standard curve to determine the concentration of ammonia (mM) produced

in the reaction.

Calculate the total µmol of ammonia produced:

µmol NH₃ = [NH₃ concentration (mM)] x [Final reaction volume (L)] x 1000

Calculate the enzyme activity in Units (U), where one unit is defined as the amount of

enzyme that catalyzes the formation of 1 µmol of ammonia per minute.

Activity (U) = (µmol NH₃) / [Reaction time (min)]

Calculate the Specific Activity in U/mg:

Specific Activity (U/mg) = [Activity (U)] / [Total protein in reaction (mg)]

Data Presentation
Quantitative data for experimental conditions and method comparison can be summarized in

tables.

Table 1: Typical Reaction Conditions for Nitrilase Assays

Parameter Typical Range Reference(s)

pH 6.0 - 9.0

Temperature (°C) 30 - 55

Buffer System
Potassium Phosphate, Tris-

HCl

Buffer Concentration (mM) 50 - 100

| Substrate Concentration (mM)| 1 - 50 | |

Table 2: Comparison of Common Methods for Nitrilase Activity Determination
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Method Principle Advantages Disadvantages Reference(s)

Ninhydrin Assay

Colorimetric
detection of
product
(ammonia).

Simple,
inexpensive,
sensitive,
suitable for
high-
throughput.

Indirect;
potential
interference
from primary
amines in
lysate.

HPLC

Chromatographic

separation and

quantification of

substrate and/or

carboxylic acid

product.

Highly accurate,

direct, can detect

side products.

Time-consuming,

expensive

equipment, not

for high-

throughput.

Coupled Enzyme

Assay

Ammonia

product is used

by GDH,

oxidizing NADH,

which is

monitored at 340

nm.

Real-time

continuous

assay, high-

throughput

compatible.

Indirect; requires

coupling enzyme

and cofactors,

potential for

interference.

Phenol-

Hypochlorite

Colorimetric

detection of

ammonia via the

Berthelot

reaction.

Sensitive and

established

method for

ammonia

quantification.

Reagents can be

unstable;

potential for

interference.

| pH Indicator Assay | Carboxylic acid product causes a pH drop, detected by an indicator dye. |

Very simple, rapid, ideal for high-throughput screening. | Low sensitivity, semi-quantitative,

requires low buffer capacity. | |

Experimental Workflow Visualization
The following diagram illustrates the complete workflow for determining nitrilase activity in

crude cell lysates.
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Caption: Workflow for nitrilase activity determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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